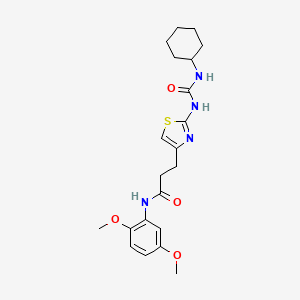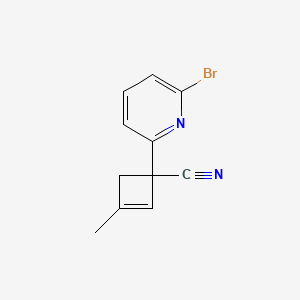
1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile is a heterocyclic organic compound that features a bromopyridine moiety attached to a cyclobutene ring with a nitrile group
Preparation Methods
The synthesis of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-pyridine, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as amines or thiols replace the bromine atom.
Major products formed from these reactions include amines, carboxylic acids, and substituted derivatives, which can be further utilized in various chemical syntheses .
Scientific Research Applications
1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and π-π interactions with amino acid residues in proteins, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 1-(6-Bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile include:
(6-Bromopyridin-2-yl)methanol: This compound has a hydroxyl group instead of a nitrile group, making it more hydrophilic and reactive in different chemical environments.
2-Bromo-6-methylpyridine: Lacking the cyclobutene ring, this compound is simpler and often used as a precursor in various syntheses.
2-Acetyl-6-bromopyridine: Featuring an acetyl group, this compound is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of a bromopyridine moiety with a cyclobutene ring and a nitrile group, providing a versatile scaffold for further functionalization and application in diverse fields .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-3-methylcyclobut-2-ene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-5-11(6-8,7-13)9-3-2-4-10(12)14-9/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENHUTWQGFRMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C1)(C#N)C2=NC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2440665.png)
![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)

![3-{[4-(2,4-Dichlorostyryl)-2-pyrimidinyl]sulfanyl}-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2440671.png)
![N-cyclopropyl-N-[(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2440672.png)
![[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)benzylamine](/img/structure/B2440674.png)
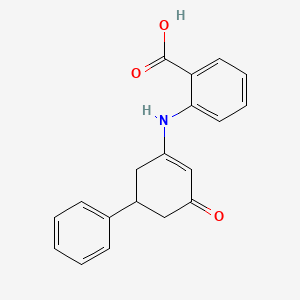
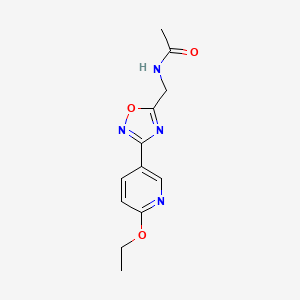
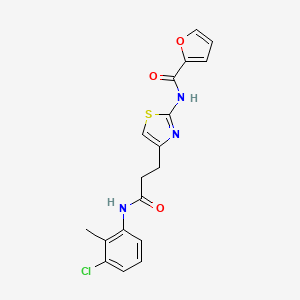
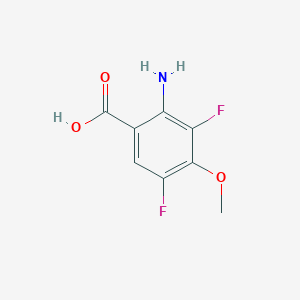
![N-(2,4-dimethylphenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2440682.png)
![3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2440683.png)
